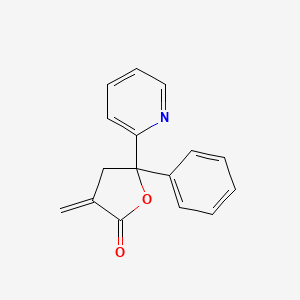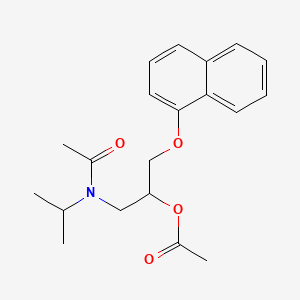![molecular formula C22H46BrN2+ B14478992 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide CAS No. 66264-47-9](/img/structure/B14478992.png)
1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at the bridgehead positions. The octyl groups attached to the nitrogen atoms enhance its hydrophobicity, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with octyl bromide. The reaction typically involves dissolving 1,4-diazabicyclo[2.2.2]octane in a suitable solvent such as methanol, followed by the addition of octyl bromide under vigorous stirring. The reaction mixture is then stirred overnight at room temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as NMR and HPLC to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound can react with nucleophiles such as halides, thiolates, and amines under mild conditions to form substituted products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield halogenated derivatives, while oxidation can produce N-oxides.
Aplicaciones Científicas De Investigación
1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide involves its ability to act as a strong nucleophile and a good leaving group. The nitrogen atoms in the bicyclic framework can participate in nucleophilic attacks, facilitating various chemical transformations. Additionally, the octyl groups enhance its hydrophobic interactions, making it effective in phase-transfer catalysis .
Comparación Con Compuestos Similares
1,4-Diazabicyclo[2.2.2]octane: A parent compound with similar nucleophilic properties but lacking the hydrophobic octyl groups.
1,4-Didecyl-1,4-diazoniabicyclo[2.2.2]octane: A similar compound with decyl groups instead of octyl groups, offering different hydrophobic characteristics.
N,N′-Difluoro-1,4-diazoniabicyclo[2.2.2]octane: A fluorinated derivative with unique reactivity due to the presence of fluorine atoms.
Uniqueness: 1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide is unique due to its combination of a bicyclic framework with hydrophobic octyl groups, making it highly effective in phase-transfer catalysis and other applications requiring enhanced solubility and reactivity .
Propiedades
Número CAS |
66264-47-9 |
|---|---|
Fórmula molecular |
C22H46BrN2+ |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
1,4-dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C22H46N2.BrH/c1-3-5-7-9-11-13-15-23-17-20-24(21-18-23,22-19-23)16-14-12-10-8-6-4-2;/h3-22H2,1-2H3;1H/q+2;/p-1 |
Clave InChI |
IEJQLVTWQKUALF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+]12CC[N+](CC1)(CC2)CCCCCCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
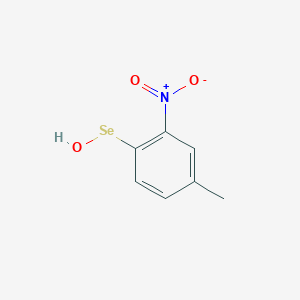
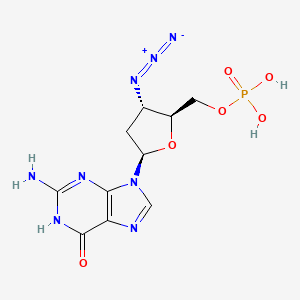
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)

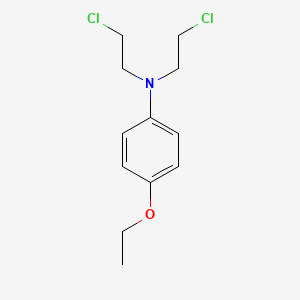
![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
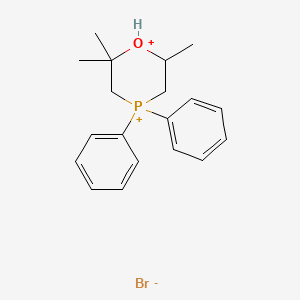
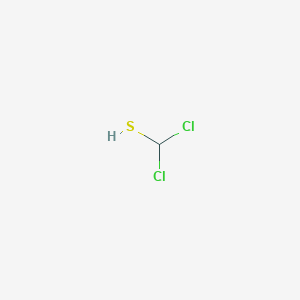
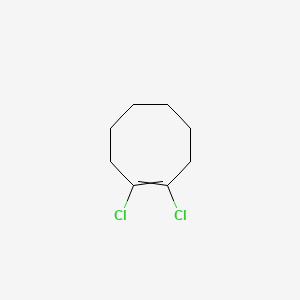
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
